N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a propyl group at position 5 and a carboxamide linkage to a 4-methylthiazole moiety. This structure combines aromatic thiophene and thiazole rings, which are known to enhance electronic properties and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-3-4-10-5-9(7-16-10)11(15)14-12-13-8(2)6-17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZASGCTUFKUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 5-propylthiophene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thiazole or thiophene derivatives
Scientific Research Applications
Anti-Cancer Applications
Mechanism of Action
The compound has shown promise as an anti-neoplastic agent. Its mechanism involves the inhibition of specific pathways that are crucial for tumor growth and survival. For instance, compounds with similar structures have been documented to target cysteine-dependent pathways, effectively inducing apoptosis in cancer cells .
Case Studies
In a study published in Nature Reviews Cancer, derivatives of thiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The research highlighted the importance of structural modifications in enhancing efficacy .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MDA-MB-231 | 5.2 |
| Thiazole Derivative B | HCT116 | 4.8 |
| N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide | MCF7 | 6.0 |
Anti-Inflammatory Properties
Biological Evaluation
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as lipoxygenase. This inhibition leads to reduced production of pro-inflammatory mediators .
Experimental Studies
In experimental models using carrageenan-induced paw edema in mice, this compound showed a dose-dependent reduction in inflammation. The results suggest that its anti-inflammatory activity could be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Potential Lead Compound in Drug Discovery
Drug Development
The unique chemical structure of this compound makes it a valuable scaffold for developing new drugs. Its derivatives can be synthesized to explore variations that may enhance potency or selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Physicochemical Properties
Synthetic yields and melting points (Table 2) vary significantly based on substituents:
- Yields : Pyrazole-carboxamide analogs () show moderate yields (62–71%), suggesting comparable synthetic challenges for the target compound .
- Melting Points: Thiazole-containing analogs exhibit melting points between 123–183°C, influenced by polar groups (e.g., cyano or chloro substituents increase mp). The target’s propyl group may lower mp due to reduced crystallinity.
Table 2: Physicochemical Data of Analogs
Pharmacological and Functional Insights
- TASP0415914 () is a PI3Kγ inhibitor (IC₅₀ = 6.2 nM) for inflammatory diseases, demonstrating how thiazole-acetamide scaffolds achieve high target affinity .
- Structure-Activity Relationships (SAR): Thiophene vs. Pyrazole: Thiophene’s electron-rich nature may enhance π-π stacking in enzyme binding compared to pyrazole’s hydrogen-bonding capability. 4-Methylthiazole: A common pharmacophore in kinase inhibitors, likely contributing to target engagement .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring and a thiophene moiety, which are known for their biological significance. The structure can be represented as follows:
1. Anticancer Activity
Research indicates that compounds containing thiazole and thiophene derivatives often exhibit anticancer properties. A study highlighted that derivatives similar to this compound inhibit the mitotic kinesin HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
2. Antimicrobial Properties
Thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For instance, thiazole compounds have shown effectiveness against Staphylococcus aureus and Mycobacterium smegmatis, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | N-(4-methyl... | Inhibits HSET; induces multipolarity | |
| Antimicrobial | Thiazole derivatives | Active against Staphylococcus aureus |
Case Study: Inhibition of HSET
In a detailed study involving human colon cancer cell lines, the compound was tested for its ability to induce multipolar mitotic spindles. The results showed a significant increase in multipolarity in treated cells compared to controls, indicating effective target engagement and potential for therapeutic application in cancer treatment .
Pharmacological Potential
The pharmacological profile of this compound suggests it may serve as a lead compound for developing new anticancer drugs. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells presents an attractive therapeutic avenue.
Q & A
Q. What are the key synthetic pathways for N-(4-methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of thiophene and thiazole precursors. For example:
- Step 1 : Formation of the thiophene-3-carboxamide core via coupling reactions using reagents like phosphorus oxychloride (POCl₃) in refluxing dimethylformamide (DMF) .
- Step 2 : Introduction of the 4-methylthiazole moiety through nucleophilic substitution or condensation reactions under controlled temperatures (60–80°C) .
- Optimization : Solvent choice (e.g., ethanol for polar intermediates) and catalyst screening (e.g., triethylamine for amide bond formation) are critical. Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
- X-ray crystallography : Single-crystal XRD analysis with SHELXL or SHELXTL software resolves bond lengths, angles, and torsion angles. For example, thiazole-thiophene dihedral angles (~15–25°) indicate planarity .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments distinguish aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- IR : Peaks at ~1650 cm⁻¹ confirm carboxamide C=O stretching .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 321.08) .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities of this compound via X-ray diffraction, and how are they addressed?
Structural ambiguities, such as disorder in the propyl chain or thiazole ring orientation, can occur due to low crystallinity or twinning. Mitigation strategies include:
- Data collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios .
- Refinement : Using SHELXL’s restraints (e.g., DFIX for bond distances) and ORTEP-3 for visualizing thermal ellipsoids .
- Validation : Tools like PLATON check for missed symmetry or solvent-accessible voids .
Q. How can researchers analyze contradictory biological activity data across different studies for this compound?
Contradictions in bioactivity (e.g., antiviral vs. anticancer effects) may stem from assay variability or structural analogs. Methodological solutions:
- Standardized assays : Dose-response curves (IC₅₀/EC₅₀) in cell lines (e.g., HEK293 for cytotoxicity) with positive controls (e.g., acyclovir for antiviral studies) .
- SAR studies : Compare derivatives (e.g., replacing the propyl group with piperidine) to isolate pharmacophore contributions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like herpesvirus proteases .
Q. What strategies are effective in modifying this compound to enhance its solubility without compromising bioactivity?
- Functionalization : Introduce polar groups (e.g., hydroxyl or sulfonamide) at the thiophene 5-position via Pd-catalyzed cross-coupling .
- Prodrug design : Esterify the carboxamide to improve lipophilicity, with enzymatic cleavage in vivo .
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility via salt formation (tested by phase solubility diagrams) .
Methodological Considerations
- Synthesis : Optimize yields (>70%) by controlling reaction time (2–4 hr) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Characterization : Combine XRD with solid-state NMR to resolve polymorphism issues .
- Bioactivity : Use orthogonal assays (e.g., fluorescence-based and plaque reduction) to confirm antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
